2,3-Diaza-spiro[4.4]non-2-ene
Description
Significance of Spirocyclic Scaffolds in Synthetic Chemistry
Spirocyclic scaffolds are a fascinating class of molecules characterized by their central, shared spiro atom, which imparts a rigid, three-dimensional geometry. This inherent structural constraint is a key feature that distinguishes them from their more planar counterparts. The perpendicular arrangement of the two rings in a spiro compound can lead to a reduction in the conformational entropy penalty upon binding to a biological target, a desirable attribute in drug design. Furthermore, the spirocyclic framework allows for the projection of functional groups in distinct spatial orientations, enabling more precise interactions with the complex three-dimensional binding sites of proteins and enzymes. The increased sp³ character of these molecules, compared to aromatic systems, can also favorably influence physicochemical properties such as aqueous solubility.
Overview of Nitrogen-Containing Spiro[4.4]nonane Architectures
Within the broader family of spirocycles, nitrogen-containing spiro[4.4]nonane architectures are of particular interest due to their prevalence in biologically active molecules and their utility as synthetic intermediates. These compounds incorporate one or more nitrogen atoms into the five-membered rings of the spiro[4.4]nonane system. The presence of nitrogen atoms introduces opportunities for hydrogen bonding and other polar interactions, which are crucial for molecular recognition in biological systems.
A notable example is the 1,3-diazaspiro[4.4]non-1-en-4-one core, which serves as a key intermediate in the synthesis of the antihypertensive drug Irbesartan. raco.catchemicalbook.comgoogle.comchemicalbook.com This highlights the practical importance of this class of heterocycles in the pharmaceutical industry. The synthesis of these nitrogen-containing spirocycles often involves multi-step reaction sequences, starting from readily available precursors like cyclopentanone. google.com The development of efficient synthetic methodologies for these scaffolds is an active area of research, with techniques such as microwave-assisted multicomponent reactions gaining prominence.
Structural Context of 2,3-Diaza-spiro[4.4]non-2-ene within Spiro Heterocycle Classification
Spiro compounds are classified based on the number of spiro atoms and the nature of the atoms within the rings. researchgate.net A compound is considered a heterocyclic spiro compound if the spiro atom itself is a heteroatom, or if any atom within either ring is not a carbon atom. researchgate.netnih.gov
2,3-Diaza-spiro[4.4]non-2-ene falls into the category of a heterocyclic spiro compound. Its systematic name indicates a spiro[4.4]nonane skeleton, meaning it consists of two five-membered rings connected by a single spiro carbon atom. The "2,3-diaza" prefix specifies that nitrogen atoms are located at positions 2 and 3 of one of the rings, and the "-2-ene" suffix indicates a double bond between these two nitrogen atoms. This arrangement forms a cyclic azo functional group within the heterocyclic ring.
The table below provides a summary of the key structural features of 2,3-Diaza-spiro[4.4]non-2-ene.
| Feature | Description |
| Parent Scaffold | Spiro[4.4]nonane |
| Ring Sizes | Two five-membered rings |
| Spiro Atom | One spiro carbon atom |
| Heteroatoms | Two nitrogen atoms |
| Positions of Heteroatoms | 2 and 3 |
| Key Functional Group | Cyclic azo group (N=N) |
The unique arrangement of atoms in 2,3-Diaza-spiro[4.4]non-2-ene makes it a valuable synthon for the construction of more complex nitrogen-containing molecules. For instance, it can be derived from 1,1-cyclopentanedicarbonitrile and used as a precursor in multi-step reactions to generate more elaborate sulfonamide derivatives.
Research Findings on Related Diaza-spiro[4.4]nonane Systems
While detailed research focusing exclusively on the parent 2,3-Diaza-spiro[4.4]non-2-ene is limited in publicly accessible literature, extensive studies on closely related derivatives provide valuable insights into the chemical behavior and characterization of this class of compounds.
For example, the synthesis and structural elucidation of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one have been reported. researchgate.netresearchgate.net This compound and its thione analogue were characterized using X-ray crystallography, revealing a monoclinic crystal system. researchgate.netresearchgate.net The infrared spectra of these compounds show characteristic absorption bands corresponding to their functional groups. researchgate.net
The following table presents representative spectroscopic data for a related diazaspiro[4.4]nonane derivative, illustrating the types of analytical techniques used to characterize these molecules.
| Spectroscopic Data for a Representative Diaza-spiro[4.4]nonane Derivative | |
| Technique | Observed Peaks/Signals |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O and C=S stretching vibrations are typically observed in the regions of 1680–1700 cm⁻¹ and 1250–1270 cm⁻¹, respectively. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Protons on the sp³-hybridized carbons of the spirocyclic framework typically appear in the upfield region of the spectrum. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The spiro carbon atom and the carbons bonded to heteroatoms give rise to distinct signals that are indicative of the spirocyclic structure. |
Note: The data in this table are representative and based on studies of derivatives such as 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one.
The chemical reactivity of diazaspiro[4.4]nonane systems is also a subject of investigation. For instance, derivatives can undergo oxidation, reduction, and substitution reactions, allowing for the introduction of further chemical diversity. evitachem.com The nitrogen atoms in the ring system can participate in nucleophilic substitution reactions, providing a handle for further functionalization. evitachem.com
Properties
Molecular Formula |
C7H12N2 |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,3-diazaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C7H12N2/c1-2-4-7(3-1)5-8-9-6-7/h1-6H2 |
InChI Key |
DRPQDRUFNKLHNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN=NC2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2,3 Diaza Spiro 4.4 Non 2 Ene Scaffolds
Elucidation of Reaction Pathways for Spiro[4.4]nonane Formation
The construction of the spiro[4.4]nonane framework, especially diaza-spirocyclic variants, can be achieved through several strategic reaction pathways. These routes often involve cascade or tandem processes where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity.
One prominent pathway is the tandem Nazarov cyclization/semipinacol rearrangement . This method has been successfully applied to synthesize chiral spiro[4.4]nonane-1,6-diones from "unactivated" substrates. pku.edu.cnidexlab.com The reaction is typically promoted by a Brønsted acid catalyst and proceeds through an initial acid-mediated Nazarov cyclization to form a key intermediate, which then undergoes a semipinacol rearrangement to yield the final spiro product. rsc.org This tandem process can construct up to four consecutive stereocenters with high enantioselectivity. rsc.org
Another significant route involves an aza-Michael addition followed by intramolecular cyclization . In this pathway, the deprotonation of a suitable precursor, such as an α-bromohydroxamate, generates a nitrogen anion. This anion then attacks a C=C bond in an azadiene, like an indoline-derived variant, in an aza-Michael addition. The resulting intermediate subsequently undergoes an intramolecular SN2 substitution, leading to the formation of a spiro-indolinepyrrolidinone with the expulsion of a bromide anion. researchgate.net
A third pathway involves a sequence of Michael-type nucleophilic attack, cyclization, and pku.edu.cnthieme-connect.com-Wittig rearrangement . This sequence has been observed in the reaction between 1,2-diaza-1,3-dienes and propargyl alcohol, yielding functionalized 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. nih.gov The reaction is initiated by a Michael attack, followed by cyclization to form a key intermediate that then undergoes the sigmatropic rearrangement. nih.gov
Table 1: Key Reaction Pathways to Diaza-Spiro[4.4]nonane Scaffolds
| Reaction Pathway | Key Steps | Resulting Scaffold Example | Reference(s) |
|---|
Identification and Role of Key Intermediates in Diaza-spirocyclization
The elucidation of reaction pathways is intrinsically linked to the identification and characterization of transient intermediates. These species dictate the course and selectivity of the spirocyclization.
In the tandem Nazarov cyclization/semipinacol rearrangement, a key oxyallyl intermediate is generated following the initial cyclization. rsc.org The stereochemistry of this intermediate, which is controlled by the chiral catalyst, is crucial as it determines the stereochemical outcome of the subsequent pku.edu.cnCurrent time information in Le Flore County, US.-carbon migration during the semipinacol rearrangement. rsc.org
For pathways involving α-bromohydroxamates and indoline-derived azadienes, an aza-Michael addition intermediate is initially formed. researchgate.net This intermediate then undergoes an intramolecular SN2 reaction. In more complex domino strategies, catalytically generated iminium ions serve as key reactive intermediates that undergo further cyclizations to build multiheterocyclic frameworks. researchgate.net
1,2-Diaza-1,3-dienes are themselves crucial intermediates, often generated in situ, in the synthesis of various nitrogen-containing heterocycles, including spiro compounds. mdpi.com For instance, in the synthesis of pyrazoles, a 1,2-diaza-1,3-diene is attacked by a nucleophilic hydrazone to form an intermediate which then cyclizes. mdpi.com In the formation of 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones, a carbanion intermediate is formed from the initial Michael adduct, which is the species that undergoes the critical pku.edu.cnthieme-connect.com-Wittig rearrangement. nih.gov
Table 2: Significant Intermediates in Diaza-Spirocyclization Reactions
| Intermediate | Generating Reaction | Role in Pathway | Reference(s) |
|---|---|---|---|
| Oxyallyl Intermediate | Nazarov Cyclization | Undergoes semipinacol rearrangement; controls stereochemistry. | rsc.org |
| Aza-Michael Adduct | Aza-Michael Addition | Undergoes intramolecular S~N~2 cyclization. | researchgate.net |
| Iminium Ion | Oxidation of Radical Adduct | Undergoes secondary cyclization to form polycyclic systems. | researchgate.net |
| 1,2-Diaza-1,3-diene | In situ from hydrazones | Acts as electrophile for nucleophilic attack and subsequent cyclization. | mdpi.com |
| Carbanion | Deprotonation of Michael Adduct | Undergoes pku.edu.cnthieme-connect.com-Wittig sigmatropic rearrangement. | nih.gov |
Rearrangement Processes in Spiro[4.4]nonane Systems
Rearrangement reactions are fundamental to the synthesis and transformation of spiro[4.4]nonane scaffolds, allowing for the construction of complex architectures from simpler precursors.
Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are powerful tools in spirocycle synthesis. The pku.edu.cnthieme-connect.com-Wittig rearrangement is a thermally allowed, five-membered cyclic process that is a prominent example of a pku.edu.cnthieme-connect.com-sigmatropic reaction. organic-chemistry.orglibretexts.org This rearrangement has been identified as a key step in the synthesis of 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. nih.gov It proceeds from a deprotonated allyl ether (or related species) to form a homoallylic alcohol, featuring regioselective carbon-carbon bond formation. organic-chemistry.org In the context of diaza-spirocycle formation, a carbanion intermediate attacks a terminal propargylic carbon, leading to the spirocyclic product via a pku.edu.cnthieme-connect.com-rearrangement, a pathway strongly favored over the alternative pku.edu.cnCurrent time information in Le Flore County, US.-shift. nih.gov
Another important class is the thieme-connect.comthieme-connect.com-sigmatropic rearrangement , such as the Claisen-type rearrangement. libretexts.org This has been utilized in the gold(I)-catalyzed cycloisomerization of cyclic enynols to generate spiro[4.4]nonane skeletons. The reaction proceeds via an attack of a hydroxyl group onto a gold-activated alkyne, followed by a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to furnish the spirocyclic ketone. acs.org
Skeletal reorganizations and vinyl shifts can dramatically alter the molecular framework of spiro[4.4]nonane systems. A notable example is the palladium(II)-mediated 1,5-vinyl shift . This novel rearrangement converts a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes. nih.govrsc.org Mechanistic investigations support that the transformation occurs from a vinyl-palladium intermediate, which undergoes a 1,5-vinyl shift followed by protodepalladation. nih.govnsf.gov This contrasts with thermal rearrangements of similar spiro-systems, which require much higher temperatures. nsf.gov
The semipinacol rearrangement is another critical skeletal rearrangement observed in the formation of the spiro[4.4]nonane core. As part of a tandem sequence with the Nazarov cyclization, it involves a pku.edu.cnCurrent time information in Le Flore County, US.-carbon migration in an oxyallyl intermediate to expand the ring and establish the final spiro[4.4]nonane-1,6-dione structure. rsc.org
Theoretical Validation of Mechanistic Hypotheses
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms, rationalizing stereochemical outcomes, and exploring reaction energy profiles.
In the study of the tandem Nazarov cyclization/semipinacol rearrangement, DFT calculations (using the B3LYP functional) were employed to rationalize the reaction process and its stereochemistry. pku.edu.cn The calculations indicated that the Nazarov cyclization is the rate-determining step and that the catalyst's stereochemistry dictates the stereochemistry of the final product. rsc.org
For the rearrangement of a spiro[4.4]nonatriene to annulated fulvenes, DFT calculations were used to investigate three potential mechanistic hypotheses: a 1,5-vinyl shift, a pathway involving a carboxylic acid, and a dyotropic shift. nsf.gov The calculations supported the 1,5-vinyl shift from a vinyl-palladium species as the most plausible pathway. nih.govrsc.org
DFT studies were also crucial in elucidating the mechanism of formation of 1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones. nih.gov The energy profile calculated for the competing pku.edu.cnCurrent time information in Le Flore County, US.- and pku.edu.cnthieme-connect.com-Wittig rearrangements showed that the pku.edu.cnthieme-connect.com-rearrangement is overwhelmingly favored both kinetically and thermodynamically. The activation free energy for the pku.edu.cnCurrent time information in Le Flore County, US.-pathway was calculated to be very high (ΔGǂ = 49 kcal/mol) due to the strain in the three-membered ring transition state, effectively ruling it out as a viable pathway. nih.gov Furthermore, DFT has been used to explore tautomeric equilibria in related systems like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, providing insight into their structural stability. researchgate.net
Table 3: Application of Theoretical Methods in Mechanistic Studies
| Reaction Studied | Computational Method | Key Findings | Reference(s) |
|---|---|---|---|
| Nazarov Cyclization/Semipinacol Rearrangement | DFT (B3LYP) | Confirmed Nazarov cyclization as the rate-determining step; rationalized stereochemical outcome. | pku.edu.cn, rsc.org |
| Spiro[4.4]nonatriene Rearrangement | DFT | Supported the Pd(II)-mediated 1,5-vinyl shift mechanism over alternative pathways. | nih.gov, rsc.org, nsf.gov |
| pku.edu.cnCurrent time information in Le Flore County, US.- vs. pku.edu.cnthieme-connect.com-Wittig Rearrangement | DFT | Showed pku.edu.cnthieme-connect.com-rearrangement is significantly favored kinetically and thermodynamically (ΔGǂ ( pku.edu.cnCurrent time information in Le Flore County, US.) = 49 kcal/mol). | nih.gov |
| Tautomerism in Diazaspiro-systems | DFT (HOMA, NICS) | Determined the relative stability of different tautomeric forms in solution and solid state. | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 2,3 Diaza Spiro 4.4 Non 2 Ene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,3-diaza-spiro[4.4]non-2-ene derivatives, offering granular information on the molecular structure.
¹H NMR and ¹³C NMR for Spirocyclic Structure and Substitution Pattern Confirmation
¹H and ¹³C NMR spectroscopy are fundamental in confirming the spirocyclic architecture and determining the substitution patterns. The ¹H NMR spectra of diazaspiro compounds exhibit characteristic signals for the protons within the spirocyclic framework. For instance, in certain 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives, equatorial and axial protons at the C₂ and C₆ positions show distinct doublet of doublets, while axial protons at C₃ and C₅ appear as another set of doublet of doublets. mdpi.com Similarly, for 2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one, the sp³ hybridized protons are observed in the range of δ 3.2–4.1 ppm.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Spirocyclic Systems
| Compound Type | Proton Environment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2,4-diazaspiro[5.5]undecane derivative mdpi.com | Equatorial H at C₂, C₆ | 2.55 and 2.59 | dd |
| 2,4-diazaspiro[5.5]undecane derivative mdpi.com | Axial H at C₂, C₆ | 3.64 | t |
| 2,4-diazaspiro[5.5]undecane derivative mdpi.com | Axial H at C₃, C₅ | 3.95 and 3.99 | dd |
| 2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one | sp³ hybridized protons | 3.2-4.1 | - |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Spirocyclic Systems
| Compound Type | Carbon Environment | Chemical Shift (ppm) |
|---|---|---|
| Spiro compounds nih.gov | Spiro carbon | 79.20-80.90 |
| N-(4-Sulfamoylphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene-3-carboxamide nih.gov | Spiro carbon | 87.85 |
Advanced 2D NMR Techniques (e.g., HETCOR, DQC MAS NMR) for Connectivity and Stereochemical Assignment
To unravel complex connectivity and establish the stereochemistry of 2,3-diaza-spiro[4.4]non-2-ene derivatives, advanced 2D NMR techniques are indispensable. Heteronuclear Correlation (HETCOR) spectroscopy, for instance, correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, providing unambiguous evidence of C-H connectivity. nanalysis.com This is crucial for assigning specific proton and carbon signals within the intricate spirocyclic framework. nanalysis.comnih.gov While less sensitive than its proton-detected counterpart, HSQC, HETCOR remains a valuable tool. nanalysis.com The cross-peaks in a HETCOR spectrum serve as a map of spatial connectivities in the solid state. researchgate.net
For solid-state NMR, Double-Quantum Coherence (DQC) Magic Angle Spinning (MAS) NMR can be employed. DQC MAS NMR is particularly useful for determining the thermodynamics and kinetics of molecular-level processes. researchgate.net These advanced techniques, often used in combination, are essential for the complete and accurate structural elucidation of complex spirocyclic molecules. rsc.org
Isotropic Shielding Tensor Analysis from Computational Data
Computational chemistry, specifically Density Functional Theory (DFT), plays a significant role in modern structural analysis. mdpi.comresearchgate.net By calculating the theoretical NMR chemical shifts, a deeper understanding of the electronic environment of the nuclei can be achieved. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. mdpi.comresearchgate.net
These calculated shielding tensors are then correlated with experimental chemical shifts. This comparison helps to validate the proposed structure and can be used to assign signals in complex spectra. mdpi.comresearchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been shown to produce theoretical vibrational frequencies and NMR chemical shifts that are in good agreement with experimental data for fluorinated spiro-heterocycles. mdpi.com Linear-scaling methods for calculating NMR chemical shifts are also being developed, which will allow for the study of increasingly large and complex molecular systems. researchgate.net
¹⁹F NMR for Fluorinated Derivatives
For derivatives of 2,3-diaza-spiro[4.4]non-2-ene that contain fluorine, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical tool. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and constitutes 100% of natural fluorine, making it highly receptive to NMR detection. wikipedia.org A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which often exceeds that of ¹H NMR, leading to better resolution of signals. wikipedia.org
In the ¹⁹F NMR spectra of fluorinated spiro compounds, distinct signals can be observed for fluorine atoms in different chemical environments. For example, a fluorinated 2,4-diazaspiro[5.5]undecane derivative showed a single signal at -112.36 ppm for a specific fluorine atom and another at -62.65 ppm for a CF₃ group. mdpi.com The coupling between fluorine and other nuclei, such as ¹H and other ¹⁹F atoms, provides additional structural information. mdpi.comsemanticscholar.org
Vibrational Spectroscopy
Vibrational spectroscopy provides complementary information to NMR by identifying the characteristic functional groups present in the molecule.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups in 2,3-diaza-spiro[4.4]non-2-ene derivatives. The presence of a carbonyl group (C=O), for example, gives rise to a strong absorption band in the region of 1680–1751 cm⁻¹. rsc.org A thioamide C=S bond can be identified by a band around 1250–1270 cm⁻¹. In spiro-thiadiazole derivatives, the disappearance of a C=S stretching band and the appearance of a C-S-C stretching band around 748 cm⁻¹ confirms the formation of the spiro system. nih.gov The N-H and C-H stretching vibrations also provide characteristic absorption bands that aid in the structural confirmation. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in Spirocyclic Derivatives
| Functional Group | Bond | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Carbonyl | C=O | 1650-1751 | nih.govrsc.org |
| Thioamide | C=S | 1250-1270 | |
| Thioether | C-S-C | ~748 | nih.gov |
| Amine | N-H | 3179-3427 | nih.gov |
| Aromatic C-H | C-H | ~3071 | nih.gov |
Raman Spectroscopy for Conformational Studies
Raman spectroscopy is a valuable non-destructive technique for probing the vibrational modes of molecules, offering insights into their conformational states. For spirocyclic systems, specific Raman bands can be correlated with the stretching and bending of the rings, providing information on their puckering and relative orientations. In studies of related spiro compounds like tropane-3-spiro-4'-imidazol-5'-one, vibrational spectroscopy has been used to study tautomeric equilibria in different solvents. researchgate.net
While detailed Raman studies specifically on 2,3-diaza-spiro[4.4]non-2-ene are not extensively documented in the reviewed literature, the principles of the technique are broadly applicable. For instance, in the analysis of poly(2,3-alkyl-thieno[3,4-b]-pyrazine), resonance Raman spectroscopy revealed strong vibrational modes in the C=C stretching region, with their frequencies shifting based on the exciting laser line, a phenomenon that helps in understanding the electronic structure of the conjugated system. researchgate.net Similar approaches could be applied to investigate the C=N bond within the 2,3-diaza-spiro[4.4]non-2-ene ring and how its vibrational frequency is affected by substituent changes and conformational constraints imposed by the spirocyclic fusion.
Mass Spectrometry (MS) for Molecular Ion Peak and Fragmentation Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and elucidating the structure of 2,3-diaza-spiro[4.4]non-2-ene derivatives through fragmentation analysis. Electron ionization (EI) mass spectrometry of diazaspiroalkanes reveals characteristic fragmentation patterns dependent on the ring size and the position of the nitrogen atoms. aip.org
For instance, the fragmentation of 2-ethyl-2,7-diazaspiro[4.4]nonane is characterized by the formation of ions at m/z 137 ([M–NH₃]⁺·), m/z 124 ([M–CH₄N]⁺), and m/z 96 ([M–C₃H₈N]⁺). aip.org The spectra also show intense peaks corresponding to N-ethyl-3-methylenepyrrolidine (m/z 110) and the 3-methylenepyrrolidine cation (m/z 82), which arise from cleavages within the spirocyclic system. aip.org
In the context of more complex derivatives, such as the pharmaceutical agent Irbesartan, which features a 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one core, liquid chromatography coupled with mass spectrometry (LC-MS) is essential for identifying metabolites and degradation products. nih.govtsijournals.com High-resolution mass spectrometry (HRMS) with Time-of-Flight (TOF) analyzers allows for the determination of accurate mass and elemental composition. For example, two major degradation products of Irbesartan have been identified as 2-butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one (m/z 427.2251) and 1-(1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methylamino)pentylideneamino)cyclopentane carboxylic acid (m/z 447.2506). tsijournals.com
Fragmentation studies on related pentacoordinated bisaminoacylspirophosphoranes (3,8-dialkyl-1,6-dioxa-4,9-diaza-5,5-phospha-spiro[4.4]nonane-2,7-dione) using negative electrospray ionization (ESI-MS) have also provided deep mechanistic insights. wiley.com Isotope labeling studies confirmed that the primary fragmentation pathway involves the formation of a stable six-membered ring intermediate. wiley.com
Table 1: Characteristic Mass Spectrometry Fragments for Selected Diazaspiro[4.4]nonane Derivatives
| Compound | Ionization Method | m/z | Proposed Fragment Identity | Reference |
|---|---|---|---|---|
| 2-ethyl-2,7-diazaspiro[4.4]nonane | EI | 137 | [M–NH₃]⁺· | aip.org |
| 2-ethyl-2,7-diazaspiro[4.4]nonane | EI | 124 | [M–CH₄N]⁺ | aip.org |
| 2-ethyl-2,7-diazaspiro[4.4]nonane | EI | 96 | [M–C₃H₈N]⁺ | aip.org |
| Irbesartan Degradation Product | ESI | 427.2251 | [C₂₅H₂₇N₆O]⁺ | tsijournals.com |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and absolute configuration in the solid state.
SCXRD is the gold standard for the unambiguous determination of the absolute configuration of chiral spirocyclic compounds. For spiro compounds that are optically active due to screw-type symmetry rather than a stereocenter, SCXRD is essential for assigning the correct stereochemistry (R or S). researchgate.net The absolute configuration of (S)-1,6-dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione was established by redetermining its crystal structure. researchgate.net Similarly, the absolute configuration of spiropyrazolone-butenolides, prepared via asymmetric annulation, was confirmed as having an (S) spiro center by X-ray analysis of the product. acs.org
Crystallographic parameters for various diaza-spiro[4.4]non-ene derivatives have been reported, revealing their packing in the crystal lattice. For example, 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide (sparsentan) crystallizes in the triclinic space group P-1. cambridge.org Another derivative, ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate, also crystallizes in the triclinic system (space group P-1). nih.goviucr.org The crystallographic data for two different crystalline forms (Form A and Form B) of 2-n-butyl-3-[[2'-(tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one, a key intermediate, have been detailed, highlighting how crystallization conditions can lead to different polymorphic forms with distinct X-ray diffraction patterns. google.com
Table 2: Selected Crystallographic Data for Diazaspiro[4.4]non-ene Derivatives
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Sparsentan (B1681978) | C₃₂H₄₀N₄O₅S | Triclinic | P-1 | a = 11.4214 Å, b = 12.0045 Å, c = 14.1245 Å, α = 97.62°, β = 112.43°, γ = 110.25° | cambridge.org |
| Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate | C₁₈H₂₀N₂O₅ | Triclinic | P-1 | a = 5.5727 Å, b = 10.8497 Å, c = 14.2803 Å, α = 100.91°, β = 96.53°, γ = 90.23° | nih.goviucr.org |
| 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diazaspiro[4.4]non-2-ene-7,9-dione | C₂₃H₂₈N₂O₅ | Orthorhombic | P2₁2₁2₁ | a = 9.8666 Å, b = 11.1565 Å, c = 18.4884 Å | nih.gov |
X-ray diffraction studies reveal detailed conformational features of the spirocyclic framework. In several derivatives of 1-oxa-2,6-diazaspiro[4.4]non-2-ene, the five-membered pyrrolidine (B122466) ring is found to adopt an envelope conformation. nih.goviucr.org For example, in ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate, the carbon atom bearing the two methyl groups acts as the flap of the envelope. nih.goviucr.org
Intermolecular interactions are critical in defining the crystal packing arrangement. The crystal structure of sparsentan is composed of dimers linked by N–H···O=S hydrogen bonds. cambridge.org In other derivatives, chains of molecules are formed through C–H···O hydrogen bonds, with further stabilization provided by weak C–H···π interactions involving aromatic rings. nih.goviucr.orgnih.gov In the crystal structure of 1-benzoyl-1,3-diazaspiro[4.4]nonane-2,4-dione, intermolecular interactions were investigated using Hirshfeld surface analysis to visualize and quantify the contacts between molecules. researchgate.net Similarly, the crystal structure of 2-n-butyl-3-[[2'-(tetrazol-5-yl)biphenyl-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one (Form B) shows a cyclic dimer formed by N-H···N hydrogen bonds. google.com
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement and validate experimental crystallographic data. The geometric parameters, vibrational frequencies, and NMR chemical shifts of novel fluorinated 2,4-diazaspiro[5.5]undecane derivatives were calculated using DFT (B3LYP/6-311G(d,p)), showing good agreement with experimental data from SCXRD, FT-IR, and NMR. mdpi.com Any deviations between calculated gas-phase structures and experimental solid-state structures can be attributed to intermolecular interactions present in the crystal but absent in the theoretical model for a single molecule. mdpi.com
For sparsentan, the crystal structure solved from powder diffraction data was optimized using DFT techniques. cambridge.org The root-mean-square deviation between the experimental and DFT-optimized atomic positions was found to be small (0.228 Å), indicating excellent agreement and validating the refined structure. cambridge.org Furthermore, computational studies on 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene derivatives have been used to predict the most stable tautomeric forms in both the gas phase and in solution, which can then be compared with experimental solid-state NMR and X-ray data. researchgate.net
Computational and Theoretical Studies on 2,3 Diaza Spiro 4.4 Non 2 Ene and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the properties of diazaspiro compounds. It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
Geometry Optimization and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional structures of 2,3-diaza-spiro[4.4]non-2-ene and its derivatives. By minimizing the energy with respect to all geometrical parameters, researchers can obtain optimized geometries without imposing any molecular symmetry constraints. semanticscholar.org This process is crucial for understanding the molecule's shape and the spatial arrangement of its atoms. For instance, in a study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of different conformations, which were then compared with experimental NMR data to elucidate the stereochemistry. mdpi.com
Conformational analysis of related diazaspiro systems, such as 1,3-diazaspiro[4.5/4]dec/non-1-en-4-one derivatives, has been performed using molecular mechanics and subsequently optimized using ab initio methods to identify low-energy conformations. asianpubs.org The differences in dihedral angles are often the most significant distinction between these conformers. asianpubs.org In the case of β-amino acids within a peptide-like environment, stable geometries were found by systematically varying dihedral angles and then optimizing the structures using both Hartree-Fock (HF) and DFT methods. researchgate.net
Table 1: Example of Calculated Conformational Energies for a Diazaspiro Analogue
| Conformation | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Solvated |
| A | 0.00 | 0.00 |
| B | 1.25 | 0.98 |
| C | 2.50 | 2.15 |
| D | 3.10 | 2.80 |
Electronic Structure and Properties (e.g., HOMO-LUMO, Natural Atomic Charges)
The electronic properties of 2,3-diaza-spiro[4.4]non-2-ene analogues are critical to understanding their reactivity and potential applications. DFT calculations provide access to key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. asianpubs.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and charge transfer potential. nih.govnih.gov A smaller energy gap suggests higher reactivity and easier electronic transitions. researchgate.net
For example, in a study of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, compounds with lower HOMO-LUMO energy gaps were identified as potentially more reactive. nih.gov Similarly, for a series of 1,3-diazaspiro[4.5/4]dec/non-1-en-4-one derivatives, the relative HOMO and LUMO energies were used to predict whether the compounds would act as electron donors or acceptors in reactions. asianpubs.org
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to calculate natural atomic charges (NAC). semanticscholar.org This analysis provides insights into the charge distribution within the molecule, highlighting the polarity of different atoms and bonds. semanticscholar.org For instance, in fluorinated spiro heterocycles, NBO calculations have revealed the electronegative nature of fluorine, oxygen, and nitrogen atoms. semanticscholar.org
Table 2: Calculated Electronic Properties of a Diazaspiro Analogue
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.30 D |
Calculation of Spectroscopic Parameters (e.g., IR, NMR Chemical Shifts, UV-Vis Electronic Spectra via TD-DFT)
A significant advantage of DFT is its ability to predict various spectroscopic parameters, which can be directly compared with experimental data to validate the calculated structures and electronic properties. Time-Dependent DFT (TD-DFT) is particularly valuable for calculating electronic absorption spectra (UV-Vis). semanticscholar.orgresearchgate.net By calculating excitation energies and oscillator strengths, TD-DFT can reproduce and help interpret experimental UV-Vis spectra, identifying the electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.net This has been successfully applied to various diazaspiro compounds to understand intramolecular charge transfer processes. researchgate.net
DFT is also widely used to calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.orgresearchgate.net The calculated vibrational frequencies often show good agreement with experimental FT-IR spectra, aiding in the assignment of characteristic peaks. semanticscholar.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, is employed to predict NMR chemical shifts, which can be crucial for confirming the structure and stereochemistry of complex molecules like diazaspiro compounds. mdpi.com
Quantum Chemical Calculations
Beyond standard DFT, a broader range of quantum chemical calculations are employed to study diazaspiro compounds. These methods can provide a more detailed understanding of their structure and reactivity. Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4), are sometimes used for more accurate structural studies, especially when experimental data is scarce. bas.bg
Quantum chemical calculations have been instrumental in studying tautomerism in diazaspiro systems. For example, the tautomeric equilibrium of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-one and its thione analogue has been investigated, revealing the existence of different tautomeric forms in both the solid phase and in solution. bas.bg These studies often involve calculating the relative energies of the tautomers in the gas phase and in different solvents to understand the influence of the environment on the equilibrium. bas.bgresearchgate.net
Transition State Analysis and Reaction Energetics
Understanding the mechanisms of reactions involving diazaspiro compounds requires the characterization of transition states and the calculation of reaction energetics. DFT is a primary tool for locating transition state structures, which are first-order saddle points on the potential energy surface. By calculating the energy barrier (activation energy) for a reaction, chemists can predict its feasibility and rate.
For instance, in the study of the Diels-Alder reactivities of spirocyclic 4H-pyrazoles (2,3-diazacyclopentadienes), transition state structures and activation energies were calculated to understand the effect of spirocyclization on reactivity. nih.gov This type of analysis can reveal how structural modifications influence the energy of the transition state and, consequently, the reaction outcome. Distortion/interaction analysis, a method that decomposes the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants, provides further mechanistic insights. nih.gov
Theoretical Basis for Stereoselectivity and Enantioselective Induction
Many reactions involving diazaspiro compounds are stereoselective, and computational methods are crucial for understanding the origins of this selectivity. By calculating the energies of different diastereomeric transition states, researchers can predict which stereoisomer will be formed preferentially.
In the context of asymmetric catalysis, computational studies can elucidate the role of the catalyst in inducing enantioselectivity. For example, in the asymmetric annulation of 3-bromoenals and 1H-pyrazol-4,5-diones to form spiropyrazolone-butenolides, computational studies have been used to propose a catalytic cycle and identify the stereoselectivity-determining step. acs.org These calculations can model the interaction of the substrate with the chiral catalyst and determine the transition state energies for the formation of both enantiomers, explaining the observed enantiomeric excess. acs.org Similarly, in the asymmetric Michael addition of cyclic azomethine ylides to nitroalkenes, proposed transition state models help rationalize the observed diastereoselectivity.
Applications and Emerging Research Directions for 2,3 Diaza Spiro 4.4 Non 2 Ene Scaffolds
Role as Versatile Synthetic Building Blocks in Organic Synthesis
The 2,3-diaza-spiro[4.4]non-2-ene core serves as a foundational structure in organic synthesis, providing a rigid and stereochemically defined starting point for more complex molecules. chemimpex.comcymitquimica.com Its inherent structural features, including the spirocyclic junction and the reactive cyclic azo moiety (or its precursors and related forms like hydantoins and lactams), offer multiple sites for chemical modification. chemimpex.com
Researchers utilize these spiro-compounds as versatile intermediates. For instance, derivatives such as 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride are employed as key intermediates in the synthesis of pharmaceuticals. chemimpex.com The stability and reactivity profile of the diazaspiro core allow for its incorporation into diverse chemical reactions, making it a valuable tool for chemists. chemimpex.com Synthetic strategies often involve the cyclization of precursors like 1-aminocyclopentanecarboxamides to build the core spiro framework, which can then undergo further transformations. nih.govresearchgate.net These transformations can include oxidation, reduction, or substitution reactions at various positions on the rings, allowing for the generation of a library of derivatives from a single core structure.
The utility of these scaffolds is highlighted in their role as building blocks for creating molecules with potential biological activity. chemimpex.comcymitquimica.com The spirocyclic system itself imparts valuable properties, such as conformational rigidity, which can be beneficial for optimizing interactions with biological targets.
Table 1: Selected Synthetic Transformations of Diazaspiro[4.4]nonane Derivatives
| Starting Material | Reagents/Conditions | Product Type | Application/Significance | Reference |
| 1,3-Diaza-2-(methylthio)spiro[4.4]non-1-en-4-one | NaBH₄ | Spirobicyclic guanidine (B92328) hemiaminal | Precursor for constructing functionalities found in complex natural products like palau'amine. | nih.gov |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Oxidizing agents (e.g., KMnO₄) | Oxo derivatives | Exploration of derivative compounds. | |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Reducing agents (e.g., LiAlH₄) | Reduced spirocyclic amines | Access to different saturation states of the heterocyclic ring. | |
| 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Nucleophiles | N-substituted derivatives | Functionalization for structure-activity relationship studies. |
Utility in the Construction of Complex Molecular Architectures
The rigid spiro[4.4]nonane framework is an excellent platform for the synthesis of intricate molecular architectures. Its defined three-dimensional structure provides a stable scaffold upon which further complexity can be built with a high degree of stereochemical control. Methodologies for constructing these complex structures often leverage the inherent reactivity of the diazaspiro system or its derivatives.
One powerful approach is the use of cycloaddition reactions. For example, the synthesis of complex spiro heterocyclic compounds has been achieved through the 1,3-dipolar cycloaddition of in-situ generated azomethine ylides with dipolarophiles. nih.govrsc.org This method allows for the creation of new rings fused to the spiro core in a diastereoselective manner. nih.gov Similarly, intramolecular cyclization of azomethine ylides has been developed for the targeted synthesis of complex spiro[indole-3,2'-pyrrolidin]-2(1H)-ones, which have shown potential as potent inhibitors of protein-protein interactions. nih.gov
Multi-component reactions (MCRs) also provide an efficient pathway to complex spirocycles. These reactions allow for the assembly of several starting materials in a single step, rapidly building molecular complexity. researchgate.net The development of such synthetic methodologies highlights the value of the diazaspiro scaffold in diversity-oriented synthesis, enabling the generation of a wide variety of chemical structures for screening and development. researchgate.net
Applications in Ligand Design for Catalysis
Chiral spiro skeletons have emerged as "privileged structures" for the design of ligands in asymmetric catalysis. sioc-journal.cnacs.org The spiro[4.4]nonane system, with its rigid conformation, is particularly advantageous as it can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. sioc-journal.cn
A variety of chiral spiro ligands, including diphosphine, phosphine-nitrogen, and dinitrogen ligands, have been developed and have shown high catalytic activity and enantioselectivity in numerous asymmetric reactions. sioc-journal.cnacs.org These include:
Asymmetric Hydrogenations: Rhodium complexes of chiral spiro monophosphorus ligands are highly effective for the asymmetric hydrogenation of various substrates, including dehydroamino acid derivatives. acs.org
Asymmetric Carbon-Carbon Bond Forming Reactions: Spiro ligands have been successfully used in reactions like the rhodium-catalyzed asymmetric addition of arylboronic acids to aldehydes. acs.org
Hydroformylation: Recently, highly reactive and selective catalytic systems based on spirocyclic diphosphite ligands (termed O-SDPhite) have been developed for the industrial hydroformylation of olefins, demonstrating excellent regioselectivity. nih.gov
The success of these ligands stems from their structural rigidity and tunability. The introduction of different substituents on the spiro backbone allows for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. umich.edu
Table 2: Examples of Spiro-Ligands in Asymmetric Catalysis
| Ligand Type | Metal | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
| SPIROL-based phosphine (B1218219) | Pd | Allylic Alkylation | up to 97% | umich.edu |
| SPIROL-based phosphine | Ir | Hydroarylation | up to 95% | umich.edu |
| O-SpiroPAP | Ir | Asymmetric Hydrogenation | >99% | acs.org |
| O-SIPHOX | Ir | Asymmetric Hydrogenation | up to 99% | rsc.org |
| O-SDPhite | Rh | Hydroformylation | High regioselectivity (l/b ratio) | nih.gov |
Exploration in Materials Science and Functional Materials
The unique structural and electronic properties of the 2,3-diaza-spiro[4.4]non-2-ene scaffold and its relatives make them intriguing candidates for applications in materials science. evitachem.com The rigid molecular framework provides a stable and predictable building block for the construction of larger, functional materials.
The incorporation of heteroatoms (nitrogen, and in some derivatives, oxygen or sulfur) within the spirocyclic framework creates specific electronic environments. These features can be leveraged for applications in:
Molecular Electronics: The defined geometry and potential for charge transport make these compounds interesting for investigation in molecular-scale electronic components.
Supramolecular Chemistry: The heteroatoms can act as hydrogen bond donors or acceptors, directing the self-assembly of molecules into well-ordered, higher-level structures.
Functional Polymers: The diazaspiro moiety can be incorporated into polymer chains as a monomer, imparting rigidity and specific functionalities to the resulting material. Derivatives are listed as material building blocks for such purposes. bldpharm.com
While exploration in this area is still emerging, the inherent properties of the diazaspiro[4.4]nonane system—namely its rigidity, stability, and functionalizability—suggest significant potential for the development of novel functional materials. evitachem.com
Development of Novel Reactivity Mechanisms and Synthetic Methodologies
The strained and electronically distinct nature of the 2,3-diaza-spiro[4.4]non-2-ene system drives the development of novel synthetic methods and the exploration of new reactivity patterns. The cyclic azo-alkane functionality is a high-energy group that can be induced to extrude dinitrogen (N₂) either thermally or photochemically. acs.org
This denitrogenation process generates highly reactive diradical intermediates, such as 2-silylcyclopentane-1,3-diyls from a related bicyclic azoalkane. acs.org The subsequent reactions of these intermediates, like intramolecular rearrangements, can lead to the formation of new and complex carbocyclic structures. acs.org Studying these pathways provides fundamental insights into reaction mechanisms and enables the development of new synthetic strategies for ring construction.
Furthermore, new methodologies are continually being developed to synthesize the spirocyclic core itself. These include electrochemical synthesis methods and novel cyclization strategies like bromo-lactamization, which provides access to spiro-isoxazoline γ-lactams. researchgate.netnih.gov The development of radical-mediated transformations and multi-component reactions further expands the synthetic chemist's toolbox for accessing and modifying these valuable spirocyclic scaffolds. researchgate.netresearchgate.net
Q & A
Q. What are the common synthetic routes for 2,3-Diaza-spiro[4.4]non-2-ene, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as diamines and cyclic ketones under controlled conditions. For example, cyclization of a diamine with a ketone derivative in the presence of catalysts (e.g., acid or base) at 60–80°C yields the spiro structure. Solvent choice (e.g., ethanol or THF) and reaction time (12–24 hours) significantly impact purity and yield (70–90%) . Key steps include intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic techniques are critical for characterizing 2,3-Diaza-spiro[4.4]non-2-ene, and what spectral markers confirm its structure?
- IR Spectroscopy : Absorptions at 1715–1740 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N stretch) confirm carbonyl and imine functionalities .
- NMR : ¹H NMR shows distinct peaks for spiro-junctional protons (δ 3.5–4.5 ppm) and substituent-specific shifts (e.g., aryl protons at δ 7.0–7.5 ppm). ¹³C NMR reveals spiro carbon signals at δ 60–70 ppm .
- X-ray Crystallography : Resolves 3D conformation, confirming the spirocyclic geometry and dihedral angles critical for reactivity .
Q. How do substituents on the spiro scaffold influence physicochemical properties?
Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity at the imine nitrogen, enhancing reactivity in nucleophilic additions. Bulky substituents (e.g., aryl rings) sterically hinder ring-opening reactions, stabilizing the spiro structure . LogP values (calculated via HPLC) correlate with substituent hydrophobicity, guiding solubility predictions for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain unexpected products in hydrazine-mediated reactions of diazaspiro compounds?
In reactions with hydrazine, competing pathways may lead to Schiff base formation instead of tetrazole derivatives. For example, hydrazones can react with acetone (solvent) to form stable Schiff bases (e.g., 3a, 3b in ), requiring strict anhydrous conditions and temperature control (<0°C) to suppress side reactions. DFT calculations and LC-MS monitoring of intermediates are recommended to optimize pathway specificity .
Q. How can conformational analysis of 2,3-Diaza-spiro[4.4]non-2-ene inform drug design?
The spirocyclic system adopts a rigid chair-like conformation, with the diaza groups in axial positions. This geometry enhances binding to planar biological targets (e.g., enzyme active sites). Molecular dynamics simulations (AMBER force field) and NOESY NMR reveal substituent-induced torsional strain, which can be mitigated by introducing flexible linkers (e.g., -CH₂-) .
Q. What strategies resolve contradictions in reported biological activity data for diazaspiro derivatives?
Discrepancies in IC₅₀ values (e.g., anticancer assays) often arise from variations in assay conditions (e.g., serum concentration, cell line viability thresholds). Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) and validating target engagement via SPR (surface plasmon resonance) improve reproducibility. Meta-analyses of structure-activity relationships (SAR) across studies can identify outliers .
Q. How do computational methods enhance the design of diazaspiro-based inhibitors?
Docking studies (AutoDock Vina) with homology-modeled receptors identify optimal substituent placements for hydrogen bonding (e.g., carbonyl oxygen with Lys residue). QSAR models using Hammett constants (σ) and molar refractivity (MR) predict binding affinity trends (R² > 0.85). MD simulations (200 ns) assess conformational stability under physiological conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
